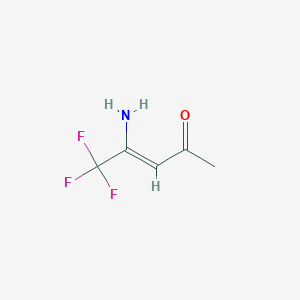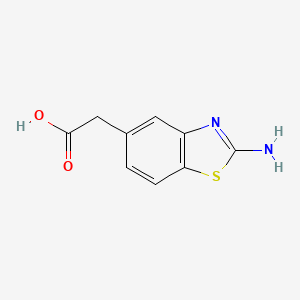
4-Chloro-5-hydroxy-3-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-hydroxy-3-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxy-3-methylisoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted isoxazoles, which can be further modified to obtain the desired compound . Another method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of AuCl3 to form substituted isoxazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to minimize costs and environmental impact .
化学反应分析
Types of Reactions: 4-Chloro-5-hydroxy-3-methylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide or chlorinating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
4-Chloro-5-hydroxy-3-methylisoxazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-5-hydroxy-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA/RNA synthesis, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
3-Hydroxy-5-methylisoxazole: This compound is structurally similar but lacks the chlorine atom at the 4-position.
5-Hydroxyisoquinoline: Another related compound with a different ring structure and additional functional groups.
Uniqueness: 4-Chloro-5-hydroxy-3-methylisoxazole is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other isoxazole derivatives may not be as effective .
属性
分子式 |
C4H4ClNO2 |
|---|---|
分子量 |
133.53 g/mol |
IUPAC 名称 |
4-chloro-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C4H4ClNO2/c1-2-3(5)4(7)8-6-2/h6H,1H3 |
InChI 键 |
JWALSRKZOFTEEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)ON1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione](/img/structure/B13891412.png)

![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)


![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)

![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)

![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)
![N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13891491.png)


![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13891506.png)
